molecular formula C7H10N2O3 B2905716 ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS No. 1174872-28-6

ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2905716
CAS No.: 1174872-28-6
M. Wt: 170.168
InChI Key: SSARJIQMBWQQBA-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl ester group at the 3-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the pyrazole ring, which can then be further functionalized to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

    Oxidation: Ethyl 1-(carboxymethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(hydroxymethyl)-1H-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

    Ethyl 1-(hydroxymethyl)-1H-triazole-3-carboxylate: Contains a triazole ring, offering different chemical properties and reactivity.

    Ethyl 1-(hydroxymethyl)-1H-tetrazole-3-carboxylate: Features a tetrazole ring, which can provide unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-4-9(5-10)8-6/h3-4,10H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSARJIQMBWQQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174872-28-6
Record name ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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